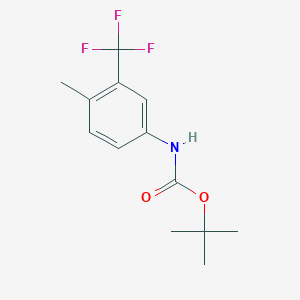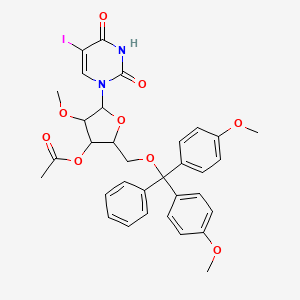![molecular formula C10H14N2S B12097259 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)
3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine is an organic compound with the molecular formula C({10})H({14})N(_{2})S. This compound features a thiophene ring, a dimethylamino group, and a prop-2-yn-1-amine moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available thiophene derivatives.
Step 1: The thiophene ring is functionalized with a dimethylaminomethyl group. This can be achieved through a Mannich reaction, where formaldehyde and dimethylamine are reacted with thiophene.
Step 2: The resulting intermediate is then subjected to a Sonogashira coupling reaction with propargylamine to introduce the prop-2-yn-1-amine group.
Industrial Production Methods
Industrial production of 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine involves scaling up the above synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe or ligand in studies involving thiophene derivatives. Its ability to interact with biological macromolecules makes it useful in understanding biochemical pathways.
Medicine
The compound’s structural features suggest potential pharmacological activities. It can be explored for its effects on various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the manufacture of advanced materials, including polymers and electronic components, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)methylthiophene: Lacks the prop-2-yn-1-amine group, making it less versatile in reactions involving alkyne chemistry.
Thiophene-3-ylmethylamine: Does not have the dimethylamino group, reducing its ability to participate in certain nucleophilic reactions.
Propargylamine derivatives: While they contain the prop-2-yn-1-amine group, they lack the thiophene ring, which limits their electronic properties.
Uniqueness
3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine stands out due to its combination of a thiophene ring, a dimethylamino group, and a prop-2-yn-1-amine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2S |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
3-[5-[(dimethylamino)methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C10H14N2S/c1-12(2)7-10-6-9(8-13-10)4-3-5-11/h6,8H,5,7,11H2,1-2H3 |
Clave InChI |
GDONXDXGFJHMGJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=CS1)C#CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)




![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)
![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)
